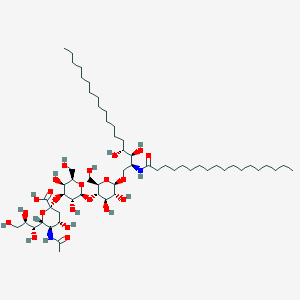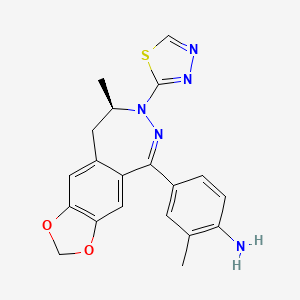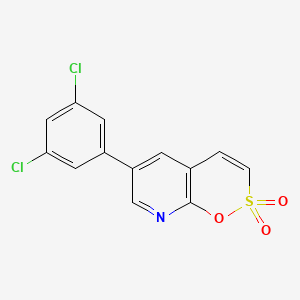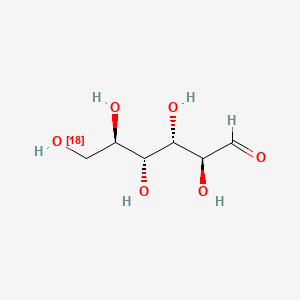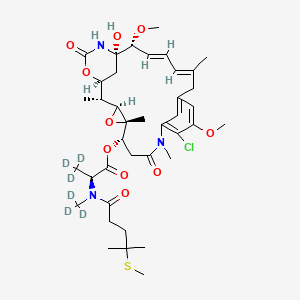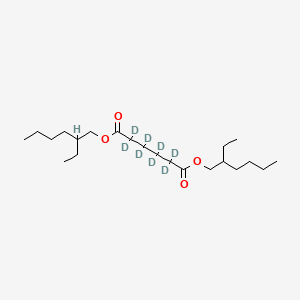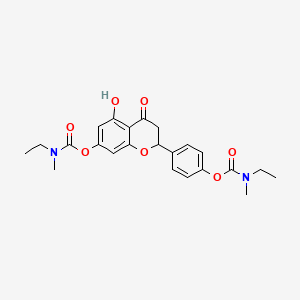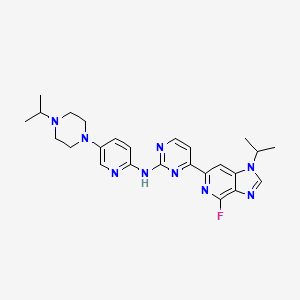
Cdk2/4/6-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdk2/4/6-IN-2 is a potent inhibitor of cyclin-dependent kinases 2, 4, and 6. These kinases play crucial roles in cell cycle regulation, and their inhibition has significant implications for cancer treatment. The compound has shown promise in preclinical studies for its ability to target and inhibit the activity of these kinases, thereby preventing the proliferation of cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cdk2/4/6-IN-2 typically involves a series of organic reactions, including condensation, cyclization, and purification steps. The specific synthetic route can vary, but it generally starts with the preparation of a key intermediate, followed by its functionalization to introduce the desired inhibitory groups. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The process must comply with regulatory standards for pharmaceutical manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
Cdk2/4/6-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s inhibitory activity .
Wissenschaftliche Forschungsanwendungen
Cdk2/4/6-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases and their role in cell cycle regulation.
Biology: Employed in cell biology to investigate the effects of kinase inhibition on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit dysregulated kinase activity.
Industry: Utilized in the development of new anticancer drugs and in high-throughput screening assays to identify other kinase inhibitors
Wirkmechanismus
Cdk2/4/6-IN-2 exerts its effects by binding to the active sites of cyclin-dependent kinases 2, 4, and 6, thereby inhibiting their activity. This inhibition prevents the phosphorylation of the retinoblastoma protein, a key regulator of the cell cycle. As a result, the compound induces cell cycle arrest at the G1 phase, preventing cancer cell proliferation. The molecular targets include the ATP-binding sites of the kinases, and the pathways involved are primarily related to cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanoxerine dihydrochloride: Another potent inhibitor of cyclin-dependent kinases 2, 4, and 6, used in the treatment of hepatocellular carcinoma.
PD-0332991: A highly specific inhibitor for cyclin-dependent kinases 4 and 6, used in the treatment of breast cancer.
Selliciclib: Inhibits multiple cyclin-dependent kinases, including 1, 2, 5, 7, and 9, and is used in various cancer treatments.
Uniqueness
Cdk2/4/6-IN-2 is unique in its ability to simultaneously inhibit cyclin-dependent kinases 2, 4, and 6 with high potency. This broad-spectrum inhibition makes it particularly effective in targeting cancers that exhibit resistance to single kinase inhibitors. Its high selectivity and efficacy in preclinical models highlight its potential as a versatile anticancer agent .
Eigenschaften
Molekularformel |
C25H30FN9 |
|---|---|
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
4-(4-fluoro-1-propan-2-ylimidazo[4,5-c]pyridin-6-yl)-N-[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C25H30FN9/c1-16(2)33-9-11-34(12-10-33)18-5-6-22(28-14-18)32-25-27-8-7-19(31-25)20-13-21-23(24(26)30-20)29-15-35(21)17(3)4/h5-8,13-17H,9-12H2,1-4H3,(H,27,28,31,32) |
InChI-Schlüssel |
UJXLNDHBAIXHQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=CC(=N3)C4=NC(=C5C(=C4)N(C=N5)C(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


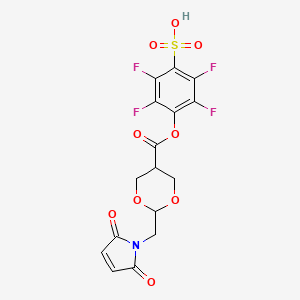
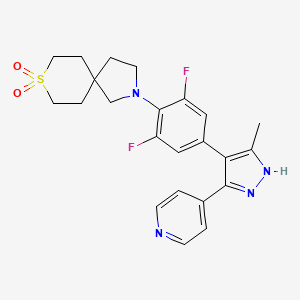
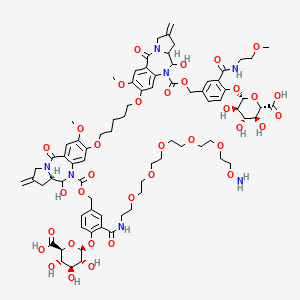


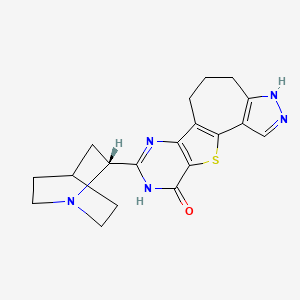
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B12406096.png)
